EGFR Kinase Inhibition Potency of Hydrazone Derivatives Derived from 4-Hydrazinothieno[2,3-d]pyrimidine Scaffolds
While direct quantitative data for the parent 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine is absent in the literature, 4-(2-arylidenehydrazineyl)thienopyrimidine derivatives synthesized from closely related hydrazino precursors demonstrate potent, sub-micromolar EGFR kinase inhibition. In a 2023 study, the most active analog (compound 5g) exhibited a GI50 of 0.88 μM against the MDA-MB-468 breast cancer cell line, with two-digit nanomolar EGFR kinase inhibition potency comparable to erlotinib, and superior safety toward normal WI-38 cells relative to staurosporine [1]. The 5-phenyl substitution on the thieno[2,3-d]pyrimidine core is a key structural feature for maintaining this activity profile.
| Evidence Dimension | Antiproliferative potency (GI50) against MDA-MB-468 cells |
|---|---|
| Target Compound Data | Not directly reported for CAS 113246-86-9 |
| Comparator Or Baseline | 4-(2-arylidenehydrazineyl)thienopyrimidine derivative 5g: GI50 = 0.88 μM; EGFR inhibition comparable to erlotinib |
| Quantified Difference | Class-level inference: 5-phenylthieno[2,3-d]pyrimidine hydrazones achieve sub-micromolar GI50 values |
| Conditions | NCI 60-cell line screening; MDA-MB-468 breast cancer cells |
Why This Matters
This class-level evidence supports the selection of the 5-phenylthieno[2,3-d]pyrimidine core for developing potent EGFR inhibitors, making the hydrazino intermediate CAS 113246-86-9 a strategic procurement choice for oncology-focused medicinal chemistry programs.
- [1] Elsebaie HA, et al. Novel 4-(2-arylidenehydrazineyl)thienopyrimidine derivatives as anticancer EGFR inhibitors: Design, synthesis, biological evaluation, kinome selectivity and in silico insights. Bioorg Chem. 2023;140:106799. View Source
